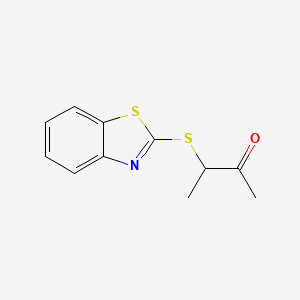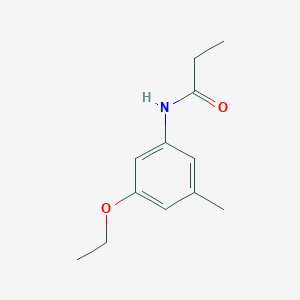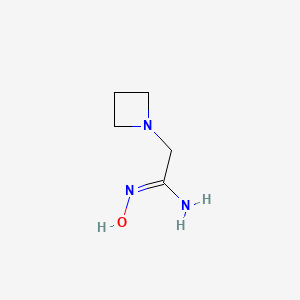
3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is an organic compound belonging to the class of benzothiazoles These compounds are characterized by a benzene ring fused to a thiazole ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one typically involves the reaction of 1,3-benzothiazole-2-thiol with a suitable butanone derivative under controlled conditions. One common method involves the use of a base such as sodium methoxide in methanol, followed by heating the mixture to reflux until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as oxygen and nitrogen nucleophiles, leading to the displacement of the benzothiazol-2-ylsulfanyl group.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the sulfur atom in the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium methoxide, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with oxygen nucleophiles can lead to the formation of oxygenated derivatives of the original compound .
Scientific Research Applications
3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one involves its interaction with molecular targets such as enzymes and proteins. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the thiazole ring can also participate in redox reactions, affecting cellular pathways involved in oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzothiazol-2-ylsulfanyl)-1,2,6-thiadiazinones: These compounds share a similar benzothiazole ring structure but differ in the presence of a thiadiazine ring.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide: These compounds have a similar benzothiazole ring but differ in the presence of an acetohydrazide group.
Uniqueness
3-(1,3-Benzothiazol-2-ylsulfanyl)butan-2-one is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
157219-76-6 |
|---|---|
Molecular Formula |
C11H11NOS2 |
Molecular Weight |
237.3 g/mol |
IUPAC Name |
3-(1,3-benzothiazol-2-ylsulfanyl)butan-2-one |
InChI |
InChI=1S/C11H11NOS2/c1-7(13)8(2)14-11-12-9-5-3-4-6-10(9)15-11/h3-6,8H,1-2H3 |
InChI Key |
WYRRWESSUHDUHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Cyclopropyl-3-methyl-[1,2]oxazolo[5,4-b]pyridin-4-amine](/img/structure/B15256338.png)



![2-Oxa-7-azaspiro[4.5]decan-3-ylmethanol](/img/structure/B15256364.png)
![2-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine](/img/structure/B15256371.png)
![5-[(Methylamino)methyl]oxolane-2-carboxylic acid](/img/structure/B15256384.png)
![1-[3-Methoxy-4-(3-methylbutoxy)phenyl]ethan-1-amine](/img/structure/B15256392.png)




![Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B15256432.png)

